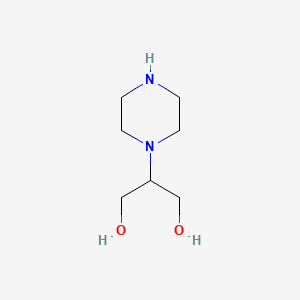![molecular formula C12H10N2 B13110293 9-Methylpyrrolo[1,2-a]quinoxaline](/img/structure/B13110293.png)
9-Methylpyrrolo[1,2-a]quinoxaline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-Methylpyrrolo[1,2-a]quinoxaline is a heterocyclic compound that belongs to the class of pyrroloquinoxalines. These compounds are known for their diverse biological activities and potential applications in various fields, including medicinal chemistry and materials science. The structure of this compound consists of a pyrrole ring fused to a quinoxaline ring, with a methyl group attached at the ninth position.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 9-Methylpyrrolo[1,2-a]quinoxaline can be achieved through various methods. One common approach involves the intramolecular cyclization of functionalized pyrroles. For instance, the reaction of N-(2-aminophenyl)pyrroles with aldehydes in the presence of an ionic liquid can lead to the formation of 4,5-dihydropyrrolo[1,2-a]quinoxalines, which can be further dehydrogenated to yield the desired compound .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, but the synthesis typically involves the use of readily available starting materials and standard organic synthesis techniques. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to optimize yield and purity.
化学反应分析
Types of Reactions: 9-Methylpyrrolo[1,2-a]quinoxaline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive sites within the molecule, such as the nitrogen atoms and the methyl group.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents like manganese dioxide (MnO2) to form quinoxaline derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to yield reduced forms of the compound.
Substitution: Substitution reactions often involve the use of electrophiles or nucleophiles to introduce new functional groups into the molecule.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinoxaline derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity.
科学研究应用
作用机制
The mechanism of action of 9-Methylpyrrolo[1,2-a]quinoxaline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of various enzymes, such as protein kinase CK2 and AKT kinase, by binding to their active sites and blocking their activity . Additionally, it can interact with receptors, such as 5-HT3 receptors, modulating their function and leading to various biological effects .
相似化合物的比较
Pyrrolo[1,2-a]quinoxaline: The parent compound without the methyl group.
Pyrrolo[2,3-b]quinoxaline: A structural isomer with the pyrrole ring fused at a different position.
Pyrrolo[3,4-b]quinoxaline: Another structural isomer with a different fusion pattern.
Uniqueness: 9-Methylpyrrolo[1,2-a]quinoxaline is unique due to the presence of the methyl group at the ninth position, which can influence its chemical reactivity and biological activity. This methyl group can enhance the compound’s lipophilicity, potentially improving its ability to interact with biological membranes and targets .
属性
分子式 |
C12H10N2 |
|---|---|
分子量 |
182.22 g/mol |
IUPAC 名称 |
9-methylpyrrolo[1,2-a]quinoxaline |
InChI |
InChI=1S/C12H10N2/c1-9-4-2-6-11-12(9)14-7-3-5-10(14)8-13-11/h2-8H,1H3 |
InChI 键 |
IISJTUGGCIWUHI-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2C(=CC=C1)N=CC3=CC=CN32 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Tetrahydro-1H-pyrazolo[1,2-a]pyridazine-1,5(6H)-dione](/img/structure/B13110237.png)










